(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate N-(2,2,2-Trifluoroacetyl)-L-tryptophan Methyl Ester is an intermediate in the synthesis of tryptophan-containing peptides.

Brand Name: Vulcanchem
CAS No.: 1604-49-5
VCID: VC21075259
InChI: InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1
SMILES: COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
Molecular Formula: C14H13F3N2O3
Molecular Weight: 314.26 g/mol

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate

CAS No.: 1604-49-5

Cat. No.: VC21075259

Molecular Formula: C14H13F3N2O3

Molecular Weight: 314.26 g/mol

* For research use only. Not for human or veterinary use.

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate - 1604-49-5

Specification

CAS No. 1604-49-5
Molecular Formula C14H13F3N2O3
Molecular Weight 314.26 g/mol
IUPAC Name methyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
Standard InChI InChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)/t11-/m0/s1
Standard InChI Key FRCDVDBVNOWDDM-NSHDSACASA-N
Isomeric SMILES COC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F
Canonical SMILES COC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F

Introduction

Chemical Identity and Structural Properties

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate is a modified amino acid derivative featuring the essential L-tryptophan structure with protective and functional groups. It contains an indole moiety, a trifluoroacetamido group, and a methyl ester functionality, making it a versatile intermediate for further chemical transformations.

Identification Parameters

The compound is characterized by several key identification parameters as presented in Table 1.

Table 1: Identification Parameters of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate

ParameterValue
CAS Number1604-49-5
Molecular FormulaC₁₄H₁₃F₃N₂O₃
Molecular Weight314.26 g/mol
IUPAC Namemethyl (2S)-3-(1H-indol-3-yl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate
InChIInChI=1S/C14H13F3N2O3/c1-22-12(20)11(19-13(21)14(15,16)17)6-8-7-18-10-5-3-2-4-9(8)10/h2-5,7,11,18H,6H2,1H3,(H,19,21)
InChI KeyFRCDVDBVNOWDDM-UHFFFAOYSA-N
Canonical SMILESCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(F)(F)F

The compound also has several synonyms used in scientific literature and commercial cataloging:

  • L-Tryptophan,N-(trifluoroacetyl)-, methyl ester (9CI)

  • Tryptophan, N-(trifluoroacetyl)-,methyl ester (6CI,7CI)

  • Tryptophan, N-(trifluoroacetyl)-, methyl ester, L-(8CI)

Structural Features

The structure of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate contains several key functional groups:

  • The indole ring system (1H-indol-3-yl) provides aromaticity and potential for π-π interactions

  • A chiral center at the alpha-carbon atom with S-configuration

  • A trifluoroacetamido group (-NH-CO-CF₃) that acts as a protecting group for the amine

  • A methyl ester functionality (-COOCH₃) that can undergo further chemical modifications

This combination of functional groups makes the compound particularly valuable as a protected form of tryptophan for peptide synthesis and other chemical transformations.

Physicochemical Properties

The physicochemical properties of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate contribute to its utility in organic synthesis and biological research.

Physical State and Appearance

The compound typically exists as a solid at standard temperature and pressure. Its physical appearance may vary depending on the purity and crystallization conditions.

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable insights into the structural characteristics of this compound. The NMR spectroscopic data includes:

¹H NMR (400 MHz, CDCl₃):
The proton NMR spectrum exhibits characteristic signals for the indole NH, aromatic protons, methyl ester group, and the chiral center proton. The ¹H NMR shows the trifluoroacetamido NH signal typically appearing as a broad peak .

¹³C NMR (400 MHz, CDCl₃):
The carbon NMR spectrum displays signals corresponding to the carbonyl carbons, aromatic carbons of the indole ring, and the methyl carbon of the ester group .

¹⁹F NMR (376 MHz, CDCl₃):
The fluorine NMR spectrum shows the characteristic signal for the trifluoroacetyl group, typically appearing as a singlet due to the three equivalent fluorine atoms .

Chemical Reactivity

The compound exhibits several reactive sites:

  • The methyl ester group can undergo hydrolysis to form the corresponding carboxylic acid

  • The trifluoroacetamido group serves as a protecting group for the amine functionality and can be selectively removed under basic conditions

  • The indole NH is moderately acidic and can participate in various reactions

These reactive sites make the compound versatile for further synthetic transformations and derivatizations.

Synthesis Methods

Several synthetic approaches have been developed for the preparation of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate, with variations in starting materials, reagents, and reaction conditions.

Conventional Synthesis

The conventional synthesis typically involves the protection of L-tryptophan methyl ester with trifluoroacetic anhydride or a similar trifluoroacetylating agent. This approach maintains the stereochemical integrity of the starting material, resulting in the desired S-configuration at the chiral center .

Alternative Synthetic Routes

Recent advancements in synthetic methodologies have provided alternative routes for the preparation of this compound. These include:

  • Stille cross-coupling reactions using appropriate organotin compounds and iodoanilines, followed by cyclization and functionalization steps

  • Photocyclization of suitably functionalized azides to form the indole ring system, followed by installation of the trifluoroacetamido and methyl ester groups

  • Metal-catalyzed direct C-H functionalization approaches that allow for late-stage modifications of the indole ring

These alternative routes offer advantages in terms of efficiency, scalability, and potential for diversification of the molecular structure.

Table 2: Comparison of Synthetic Methods

MethodAdvantagesLimitationsReferences
Direct protection of L-tryptophan methyl esterSimple, high stereoselectivity, readily available starting materialsLimited structural diversity
Stille cross-couplingAllows for introduction of various substituents on the indole ringRequires toxic organotin reagents, multiple steps
Photocyclization of azidesMild conditions, suitable for sensitive functional groupsSpecialized equipment needed, potential safety concerns with azides
C-H functionalizationLate-stage diversification, atom economyCatalyst optimization required, selectivity challenges

Applications in Research and Development

(S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate serves as a valuable intermediate in various research applications, particularly in the fields of peptide chemistry, medicinal chemistry, and organic synthesis.

Peptide Synthesis

The compound is primarily used as an intermediate in the synthesis of tryptophan-containing peptides. The trifluoroacetyl group effectively protects the amino function during peptide coupling reactions, while the methyl ester can be selectively hydrolyzed to enable peptide bond formation. This selectivity is crucial for the efficient synthesis of complex peptides with multiple functional groups.

Medicinal Chemistry

In medicinal chemistry research, this compound serves as a building block for the development of tryptophan-derived drug candidates. The indole ring system is a privileged structure in medicinal chemistry, appearing in numerous bioactive compounds and pharmaceuticals. Some specific applications include:

  • Development of enzyme inhibitors targeting tryptophan-binding sites

  • Synthesis of tryptophan-containing peptide hormones and neurotransmitters

  • Preparation of fluorinated tryptophan derivatives with enhanced metabolic stability

Studies in C-H Bond Functionalization

Recent research has explored the use of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate as a substrate for selective C-H bond functionalization, particularly at the C2 position of the indole ring. Palladium-catalyzed arylation reactions have been developed that allow for mild and selective modification of this compound, enabling the synthesis of structurally diverse tryptophan derivatives .

For example, Reay et al. demonstrated the utility of this compound in Pd-catalyzed C2-selective arylation reactions using diaryliodonium salts under mild conditions (≤ 40°C). This approach provided access to 2-arylated tryptophan derivatives that are difficult to prepare by other methods .

Structure-Activity Relationships and Biological Significance

The structural features of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate contribute to its utility in various biological and pharmaceutical applications.

Tryptophan Derivatives in Medicinal Chemistry

Tryptophan and its derivatives, including protected forms like (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate, have significant relevance in medicinal chemistry due to the indole scaffold's prevalence in bioactive compounds. The indole ring system is found in numerous natural products, drugs, and biological molecules, including the neurotransmitter serotonin and the hormone melatonin.

Analytical Methods and Characterization

Various analytical techniques are employed for the characterization and quality control of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate.

Spectroscopic Methods

As discussed in Section 2.2, NMR spectroscopy (¹H, ¹³C, and ¹⁹F) provides detailed structural information about the compound. Additional spectroscopic methods include:

  • Infrared (IR) spectroscopy: Characterizing functional groups such as the N-H, C=O, and C-F bonds

  • Mass spectrometry: Determining molecular weight and fragmentation patterns

  • UV-Visible spectroscopy: Examining the chromophoric properties of the indole ring system

Chromatographic Methods

High-performance liquid chromatography (HPLC) and related techniques are commonly used for purity assessment and quality control of (S)-Methyl 3-(1H-indol-3-yl)-2-(2,2,2-trifluoroacetamido)propanoate. Typical chromatographic conditions include:

  • Reverse-phase HPLC using C18 columns

  • Mobile phases consisting of acetonitrile/water mixtures with appropriate additives

  • UV detection at wavelengths corresponding to the indole chromophore (typically 220-280 nm)

X-ray Crystallography

X-ray crystallography provides definitive structural information, including absolute configuration, bond lengths, bond angles, and packing arrangements in the solid state. Crystal structures of related indole derivatives have revealed important structural features that influence their reactivity and biological properties .

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